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Compound of Interest
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Compound Name:
dihydrochloride

Cat. No.: B1444584

An In-Depth Technical Guide to 1-(2-Fluoroethyl)piperazine Dihydrochloride: Structure,
Synthesis, and Application

Abstract

1-(2-Fluoroethyl)piperazine dihydrochloride is a pivotal chemical intermediate that serves as
a versatile building block in contemporary drug discovery and development. The presence of
the piperazine scaffold, a motif frequently found in centrally active agents, combined with a
fluoroethyl group, makes this compound a valuable synthon for introducing desirable
pharmacokinetic and pharmacodynamic properties into novel therapeutic candidates. This
technical guide provides a comprehensive exploration of its molecular structure,
physicochemical properties, synthetic pathways, and analytical characterization. It is intended
for researchers, medicinal chemists, and drug development professionals seeking to leverage
this compound in their synthetic programs.

Introduction: The Significance of the Piperazine
Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and
4 positions. It is widely regarded as a "privileged scaffold” in medicinal chemistry due to its
unique combination of properties.[1][2] The piperazine moiety can modulate aqueous solubility,
basicity, and conformational flexibility, which are critical parameters for optimizing a drug's
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absorption, distribution, metabolism, and excretion (ADME) profile.[1] Its ability to engage in
hydrogen bonding and its typical chair conformation allow it to present substituents in well-
defined spatial orientations for optimal interaction with biological targets.[3]

The incorporation of a fluoroethyl group further enhances the utility of this building block.
Fluorine substitution is a common strategy in drug design to improve metabolic stability by
blocking sites of oxidative metabolism, increase binding affinity through favorable electronic
interactions, and modulate lipophilicity.[3] 1-(2-Fluoroethyl)piperazine dihydrochloride,
therefore, represents a convergence of these strategic design elements, offering a ready-to-use
component for the synthesis of advanced pharmaceutical intermediates and active
pharmaceutical ingredients (APISs).

Molecular Structure and Physicochemical
Properties

The fundamental identity of 1-(2-Fluoroethyl)piperazine dihydrochloride is defined by its
unique molecular architecture. The structure consists of a central piperazine ring N-substituted
with a 2-fluoroethyl chain. The dihydrochloride salt form arises from the protonation of both
nitrogen atoms of the piperazine ring by hydrochloric acid. This salt formation significantly
enhances the compound's stability and solubility in aqueous media, facilitating its use in
various reaction conditions.

Key ldentifiers:

o Chemical Name: 1-(2-Fluoroethyl)piperazine dihydrochloride

e CAS Number: 1089279-64-0[4]

e Molecular Formula: CeH1sCl2FN2[5]

e Molecular Weight: 205.10 g/mol [4][5]

e SMILES: FCCN1CCNCCL1.CI.CI[6]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of 1-(2-Fluoroethyl)piperazine dihydrochloride.
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Physicochemical Data Summary

The following table summarizes key physicochemical properties of the compound, essential for
planning experimental work and ensuring safe handling.

Property Value Source
Purity >95% [4]
Appearance White Crystalline Solid [7]

- Room temperature, stored
Storage Condition ) [8]
under inert atmosphere

Synthesis and Mechanistic Considerations

The synthesis of N-monosubstituted piperazines is a well-established field in organic chemistry.
[2][9] A common and effective method involves the direct N-alkylation of piperazine with a
suitable electrophile. For the preparation of 1-(2-Fluoroethyl)piperazine, this typically involves
the reaction of piperazine with a 2-fluoroethyl halide.

The causality behind this experimental design lies in the nucleophilicity of the secondary amine
groups of the piperazine ring. To favor mono-alkylation over di-alkylation, a large excess of
piperazine is often employed. This statistical approach ensures that the electrophile is more
likely to encounter an unreacted piperazine molecule than a mono-substituted one. The final
step involves the addition of hydrochloric acid to precipitate the desired dihydrochloride salt,
which also aids in purification.

Experimental Protocol: Synthesis of 1-(2-
Fluoroethyl)piperazine Dihydrochloride

This protocol is a representative procedure based on general methods for piperazine alkylation.

El

e Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a
reflux condenser, dissolve piperazine (5 equivalents) in a suitable solvent such as
acetonitrile (200 mL).
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Reagent Addition: To the stirred solution, add 1-bromo-2-fluoroethane (1 equivalent)
dropwise at room temperature. The use of a bromo- or chloro- leaving group on the ethyl
chain provides the necessary electrophilic carbon for nucleophilic attack by the piperazine
nitrogen.

Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C for
acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by
Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Workup: After cooling to room temperature, filter the reaction mixture to remove any
piperazine dihydrobromide salt that has precipitated. Concentrate the filtrate under reduced
pressure to yield the crude 1-(2-fluoroethyl)piperazine free base.

Salt Formation and Purification: Dissolve the crude product in isopropanol. Cool the solution
in an ice bath and slowly add a stoichiometric amount (2.2 equivalents) of concentrated
hydrochloric acid with vigorous stirring. The dihydrochloride salt will precipitate out of the
solution.

Isolation: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry
under vacuum to yield the final product, 1-(2-Fluoroethyl)piperazine dihydrochloride.

Synthetic Workflow Diagram
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Caption: General workflow for the synthesis of 1-(2-Fluoroethyl)piperazine dihydrochloride.
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Spectroscopic Characterization for Structural
Elucidation

Confirming the molecular structure of the synthesized compound is paramount. A combination
of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for structural
verification.[10]

Predicted Spectroscopic Data

The protonation of the piperazine nitrogens significantly influences the chemical shifts
observed in NMR spectroscopy, typically causing a downfield shift for adjacent protons and
carbons.[11]
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Technique

Predicted Data

Interpretation

1H NMR (D20)

0 ~4.6-4.8 (t, 2H, -CH2-F)d
~3.6-3.8 (t, 2H, -N-CH2-)6 ~3.5
(s, 8H, piperazine ring)

The triplet for the fluoroethyl
protons arises from coupling
with adjacent methylene and
fluorine. The broad singlet for
the piperazine protons is due
to the symmetrical nature of
the dication in D20.[11]

13C NMR (D20)

5 ~80-82 (d, J=170 Hz, -CHz-
F)& ~55-57 (-N-CH2-)3 ~45-47

(piperazine ring carbons)

The large coupling constant (J)
for the carbon attached to
fluorine is characteristic. Two
distinct signals are expected
for the carbons of the

piperazine ring.[11]

IR (KBr)

~2400-2800 cm™*
(broad)~1580 cm~1~1050-
1150 cm™?

Broad absorption due to N-H™*
stretching in the amine salt. N-
H bending vibrations. Strong
C-F stretching vibration.[12]

Mass Spec (ESI+)

m/z = 133.11 [M+H]*

The molecular ion peak
corresponds to the mass of the
free base (CeH14FN-2) plus a

proton.

Analytical Workflow for Structural Confirmation
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Caption: Workflow for the analytical confirmation of the molecular structure.

Applications in Drug Discovery and Development

1-(2-Fluoroethyl)piperazine dihydrochloride is not an end product but a crucial starting
material for building more complex molecules. The piperazine core is present in a vast number
of FDA-approved drugs across various therapeutic areas, including antipsychotics,
antidepressants, antihistamines, and anticancer agents.[1][13]

This building block provides a direct route to introduce the fluoroethyl-piperazine moiety via
nucleophilic substitution or reductive amination reactions.[2] This is particularly valuable in the
synthesis of positron emission tomography (PET) ligands, where a fluorine-18 radiolabel can
be incorporated for in vivo imaging, or in developing drug candidates where the fluorine atom
enhances metabolic stability and target binding. Its role as an intermediate is foundational for
creating novel compounds with potential therapeutic benefits in areas like neurological
disorders and oncology.[3][14]

Safety and Handling

As with any chemical reagent, proper handling of 1-(2-Fluoroethyl)piperazine
dihydrochloride is essential. Based on data for similar piperazine hydrochloride salts, the
compound should be treated as hazardous.
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» Health Hazards: Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4]
[7] Harmful if swallowed, in contact with skin, or if inhaled.[4]

e Precautionary Measures: Use only in a well-ventilated area or under a chemical fume hood.
[7][15] Wear appropriate personal protective equipment (PPE), including gloves, safety
goggles, and a lab coat.[7] Avoid breathing dust.[7]

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store
under an inert atmosphere.[8]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, regional, and national regulations.[7]

Conclusion

1-(2-Fluoroethyl)piperazine dihydrochloride is a high-value chemical intermediate that
provides a strategic advantage in medicinal chemistry and drug development. Its molecular
structure, combining the privileged piperazine scaffold with the benefits of fluorination, makes it
an ideal building block for synthesizing novel compounds with potentially enhanced
pharmacological profiles. This guide has provided a detailed overview of its structure,
properties, synthesis, and characterization, offering a solid technical foundation for scientists
and researchers aiming to incorporate this versatile synthon into their research and
development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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